An In-depth Technical Guide to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
An In-depth Technical Guide to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e]diazepin-11-one
An In-depth Technical Guide to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one, a key intermediate in the synthesis of the atypical antipsychotic drug, Clozapine.[3] This document collates available data on its chemical, physical, and pharmacological characteristics. Detailed experimental protocols for its synthesis and purification, derived from established literature, are presented. Furthermore, this guide includes visualizations of the synthetic pathway and a proposed purification workflow to aid researchers in their drug development endeavors. While the primary pharmacological significance of this compound lies in its role as a precursor, this guide serves as a central repository of its known scientific data.
Chemical and Physical Properties
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is a tricyclic dibenzodiazepine derivative.[3] It is a white to yellow or dark grey solid at room temperature.[4][5]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 50892-62-1[6] |
| Molecular Formula | C₁₃H₉ClN₂O[6] |
| IUPAC Name | 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one[7] |
| Synonyms | 8-Chloro-5H-dibenzo[b,e][1][2]diazepin-11(10H)-one, Clozapine Impurity A[6][8] |
| InChI | InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17)[7] |
| InChIKey | YVWNDABPZGGQFE-UHFFFAOYSA-N[7] |
| SMILES | Clc1ccc2Nc3ccccc3C(=O)Nc2c1[9] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 244.68 g/mol [10] |
| Melting Point | 233-236 °C[11] |
| Boiling Point | 334.4 °C at 760 mmHg (Predicted)[7] |
| Density | 1.327 g/cm³ (Predicted)[7] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)[11] |
| Appearance | White to yellow or dark grey solid[4][5] |
| Storage Temperature | -20°C Freezer[11] |
Synthesis and Purification
The primary route to 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one involves the intramolecular cyclization of 2-(4-chloro-2-aminophenylamino)benzoic acid. This precursor is synthesized via an Ullmann condensation of 2-aminobenzoic acid and a halogenated nitroarene, followed by reduction of the nitro group.[12]
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on literature descriptions of dibenzodiazepine synthesis.[4]
-
Ullmann Condensation:
-
In a round-bottom flask, combine 2-aminobenzoic acid, 2,5-dichloronitrobenzene, a base (e.g., potassium carbonate), and a copper catalyst in a suitable solvent (e.g., DMF).
-
Heat the mixture at 100-140°C with stirring for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up to isolate the crude 2-(4-chloro-2-nitrophenylamino)benzoic acid.
-
-
Nitro Group Reduction:
-
Dissolve the crude product from the previous step in an appropriate solvent system (e.g., aqueous ethanol).
-
Add a reducing agent, such as sodium dithionite, portion-wise while monitoring the temperature.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Isolate the crude 2-(2-amino-4-chlorophenyl)aminobenzoic acid by filtration or extraction.
-
-
Intramolecular Cyclization:
-
Suspend the crude amino acid precursor in a high-boiling point solvent like xylene.
-
Heat the mixture to reflux for an extended period (e.g., 24-96 hours) to effect cyclization.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture and collect the precipitated crude 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one by filtration.
-
Experimental Protocol: Purification
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent or solvent mixture (e.g., methanol-water, acetone-hexane).[3]
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography:
-
Prepare a silica gel column with a suitable non-polar solvent system (e.g., ethyl acetate:hexane).[3]
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
Due to the lack of specific, published experimental parameters for these analyses, standard protocols for small organic molecules would be applicable.
Pharmacological Properties and Signaling Pathways
There is currently no available data in the public domain regarding the specific biological activity or signaling pathways of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one itself. Its pharmacological significance is primarily as a key intermediate in the synthesis of Clozapine.[3]
Clozapine is an atypical antipsychotic that interacts with a wide range of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, and muscarinic receptors.[13] Its therapeutic effects are believed to be mediated through a combination of these interactions. The conversion of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one to Clozapine is a critical step in imbuing the molecule with its characteristic pharmacological profile.
The transformation to Clozapine involves the introduction of a methylpiperazinyl side chain at the 11-position, which is crucial for its interaction with various receptors.
Conclusion
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one is a well-characterized intermediate with established physical and chemical properties. Its primary importance lies in its role as a direct precursor to Clozapine, a cornerstone in the treatment of schizophrenia. While direct biological activity of this intermediate has not been reported, a thorough understanding of its synthesis, purification, and analytical characterization is paramount for researchers and professionals involved in the development and manufacturing of Clozapine and related dibenzodiazepine-based therapeutics. This guide provides a foundational resource for these endeavors, consolidating the available technical information into a structured and accessible format. Further research into the potential intrinsic pharmacological properties of this and other synthetic intermediates could represent a novel avenue for drug discovery.
References
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- 7. China 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1,Buy 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Clozapine Intermediate 50892-62-1 Online -china-sinoway.com [china-sinoway.com]
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- 11. 8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one CAS 50892-62-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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